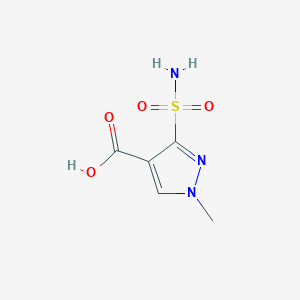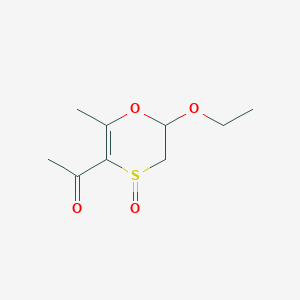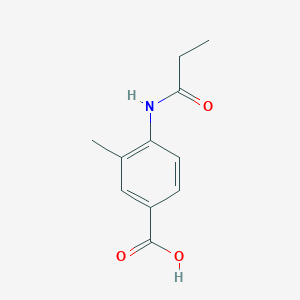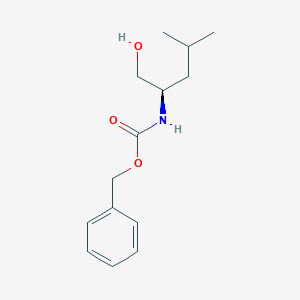
3-Chloro-4-hydroxyphenylboronic acid
概要
説明
3-Chloro-4-hydroxyphenylboronic acid is a small molecule with the molecular formula C6H6BClO3. It has an average mass of 172.374 Da and a monoisotopic mass of 172.009857 Da . It is useful in crystal engineering studies due to the functional groups present .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-hydroxyphenylboronic acid consists of a benzene ring with a boronic acid group, a hydroxyl group, and a chlorine atom attached to it . The molecule is solid at 20°C .
Chemical Reactions Analysis
Boronic acids, including 3-Chloro-4-hydroxyphenylboronic acid, are known to participate in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation .
Physical And Chemical Properties Analysis
3-Chloro-4-hydroxyphenylboronic acid has a density of 1.5±0.1 g/cm³, a boiling point of 360.6±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 64.0±3.0 kJ/mol, a flash point of 171.9±30.7 °C, and an index of refraction of 1.602 .
科学的研究の応用
Synthesis of Bio-supported Palladium Nanoparticles
The compound can be used in Suzuki-Miyaura coupling reactions . This reaction is used for the preparation of bio-supported palladium nanoparticles, which serve as phosphine-free catalysts .
Aminocarbonylation Reactions
3-Chloro-4-hydroxyphenylboronic acid can be used in palladium-catalyzed aminocarbonylation reactions . These reactions are crucial in the synthesis of amides from aryl halides .
Cross-Coupling Reactions
This compound is also used in cross-coupling reactions . These reactions are fundamental in the formation of carbon-carbon bonds, which are essential in organic synthesis .
Stille Coupling Reactions
Stille coupling reactions can also use 3-Chloro-4-hydroxyphenylboronic acid . These reactions are used to form carbon-carbon bonds between two different organic compounds .
Synthesis of Boron/Nitrogen-doped Polymer Nano/Microspheres
3-Chloro-4-hydroxyphenylboronic acid can be used to synthesize boron/nitrogen-doped polymer nano/microspheres . This is achieved through hydrothermal polymerization with formaldehyde and ammonia .
Formation of C-C Bond in the Presence of Pd Catalyst
This compound can be used in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bond in the presence of Pd catalyst .
Safety And Hazards
特性
IUPAC Name |
(3-chloro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQIKFZZILXJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622630 | |
| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxyphenylboronic acid | |
CAS RN |
182344-13-4 | |
| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-hydroxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

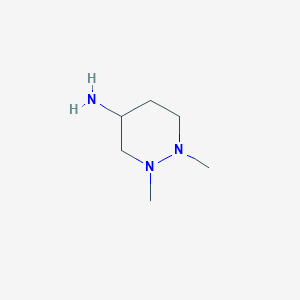
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
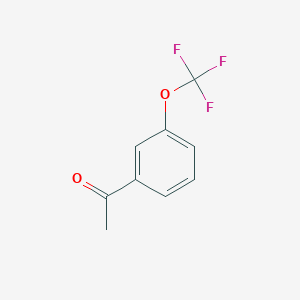
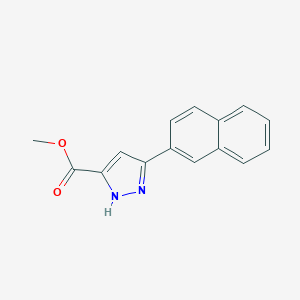
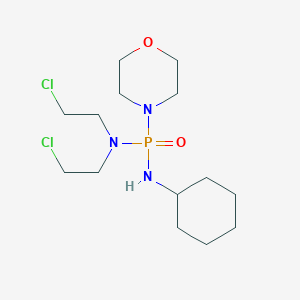
![tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B61133.png)

![N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide](/img/structure/B61137.png)
